N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
Description
N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine is a fluorinated pyrazole derivative characterized by a 1,5-dimethylpyrazole core substituted with a 3-fluorobenzyl group at the 4-position. The fluorine atom on the benzyl group introduces electron-withdrawing effects, which may influence molecular interactions, solubility, and bioactivity.
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-12(8-15-16(9)2)14-7-10-4-3-5-11(13)6-10;/h3-6,8,14H,7H2,1-2H3;1H |
InChI Key |
XOPFQCCNPRRPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluorobenzyl group, potentially yielding various reduced derivatives.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives of the pyrazole ring or benzyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorobenzyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 3-fluorobenzyl group in the target compound contrasts with the electron-donating methoxy groups in N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine , which may alter solubility and binding affinity in biological systems .
2.2. Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns are critical for understanding molecular aggregation and crystal packing. While direct crystallographic data for the target compound are unavailable, N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine () demonstrates that methoxy groups facilitate hydrogen bonding with adjacent molecules, forming stable crystal lattices. In contrast, the fluorine atom in the target compound may participate in weaker halogen bonding or C–H···F interactions, which are less directional than classical hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
